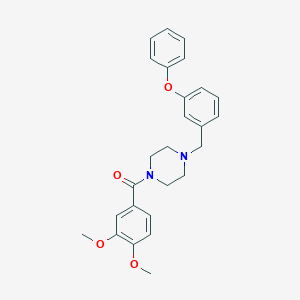![molecular formula C24H24N2O3 B247858 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247858.png)
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. MeOPP has been widely used in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which leads to the activation of downstream signaling pathways. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine may also modulate the activity of other neurotransmitter systems, such as the dopamine and noradrenaline systems.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has been shown to modulate several biochemical and physiological processes in the brain. It has been reported to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity and selectivity for the serotonin 5-HT1A receptor. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has also been shown to exhibit anxiolytic and antidepressant effects in animal models, which may have potential therapeutic applications. However, 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has some limitations for lab experiments. It has not been extensively studied in humans, and its long-term effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine. One direction is to investigate its potential therapeutic applications in the treatment of anxiety and depression. Another direction is to study its effects on other neurotransmitter systems, such as the noradrenaline and glutamate systems. Additionally, further research is needed to understand the long-term effects of 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine and its potential for abuse.
Synthesemethoden
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine can be synthesized by the reaction of 1-naphthoylpiperazine with 3-methylphenoxyacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The crude product is purified by column chromatography using a suitable stationary phase and eluent.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has been extensively studied in scientific research for its potential pharmacological properties. It has been reported to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has also been shown to modulate the activity of the dopamine D2 receptor, which is implicated in the regulation of reward and motivation.
Eigenschaften
Produktname |
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine |
|---|---|
Molekularformel |
C24H24N2O3 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H24N2O3/c1-18-6-4-9-20(16-18)29-17-23(27)25-12-14-26(15-13-25)24(28)22-11-5-8-19-7-2-3-10-21(19)22/h2-11,16H,12-15,17H2,1H3 |
InChI-Schlüssel |
QRLXVQPPWHPGQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247775.png)



![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)


![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247787.png)
![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)